Asaley

Description

Asaley is an alkylating chemotherapeutic agent primarily studied for its anticancer properties, particularly in the context of multidrug-resistant (MDR) tumors. It belongs to the class of DNA-alkylating agents, which disrupt DNA replication and transcription by forming covalent bonds with DNA bases, ultimately inducing cell cycle arrest or apoptosis. This compound's mechanism of action is linked to its ability to crosslink DNA strands, similar to other alkylating agents like melphalan and cyclophosphamide .

Key pharmacological characteristics of this compound include:

- Target specificity: Preferential activity against MDR cancer cell lines, such as MGH-U1R (a multidrug-resistant variant of bladder carcinoma cells), with an inhibitory concentration (IC50) comparable to non-resistant cell lines (e.g., 2.5 μM for both MGH-U1R and MGH-U1 cells) .

Properties

CAS No. |

16753-43-8 |

|---|---|

Molecular Formula |

C23H35Cl2N3O4 |

Molecular Weight |

488.4 g/mol |

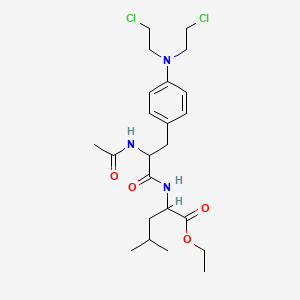

IUPAC Name |

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C23H35Cl2N3O4/c1-5-32-23(31)21(14-16(2)3)27-22(30)20(26-17(4)29)15-18-6-8-19(9-7-18)28(12-10-24)13-11-25/h6-9,16,20-21H,5,10-15H2,1-4H3,(H,26,29)(H,27,30) |

InChI Key |

GBPZYMBDOBODNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |

Origin of Product |

United States |

Biological Activity

Asaley, a compound whose specific biological activities have not been extensively documented in the available literature, presents an interesting area for exploration. This article aims to compile existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Antimicrobial Properties

One significant area of interest is the antimicrobial properties associated with compounds similar to this compound. Research has shown that certain antimicrobial peptides (AMPs) exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study identified several AMPs with minimum inhibitory concentrations (MICs) against various bacterial strains, highlighting their potential as therapeutic agents against antibiotic-resistant infections.

Table 1: Antimicrobial Activity of Selected Peptides

| Peptide | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| Molecule 3 | 12.5 | Klebsiella pneumoniae |

| Molecule 7 | 6.25 | Pseudomonas aeruginosa |

| Ampicillin | 100 | Various strains |

This table illustrates the effectiveness of certain peptides in inhibiting bacterial growth, suggesting that compounds with similar structures to this compound may also possess antimicrobial properties.

Case Studies on Related Compounds

While direct case studies on this compound are scarce, examining related compounds can provide valuable context. For example, case studies focusing on the application of AMPs in clinical settings show promising results in treating infections caused by resistant strains. These findings support the notion that further research into this compound could yield significant insights into its potential therapeutic applications.

Example Case Study

A notable case study involved the use of a specific AMP in a clinical trial aimed at treating patients with chronic bacterial infections. The results indicated a marked reduction in bacterial load and improved patient outcomes, underscoring the importance of exploring the biological activities of compounds like this compound.

Understanding the mechanisms through which bioactive compounds exert their effects is crucial for evaluating their potential therapeutic applications. Similar compounds often function through various mechanisms, including:

- Disruption of Bacterial Membranes : Many AMPs interact with bacterial membranes, leading to cell lysis.

- Inhibition of Protein Synthesis : Some compounds interfere with ribosomal function, preventing bacterial growth.

- Immune Modulation : Certain bioactive molecules can enhance immune responses, aiding in pathogen clearance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes Asaley’s pharmacological and mechanistic properties relative to structurally or functionally analogous compounds, supported by NCI-COMPARE analysis and Pearson correlation coefficient (PCC) data :

Mechanistic and Clinical Insights:

Melphalan vs. This compound: Both compounds exhibit strong positive correlation (PCC = 0.451) in GI50 profiles, indicating overlapping cytotoxicity patterns in NCI-60 cell line screens .

Dihydrogalactitol vs. This compound :

- Dihydrogalactitol shows the highest TGI-PCC (0.547) with this compound, suggesting shared cell cycle arrest mechanisms (e.g., G2/M phase blockade) .

- However, dihydrogalactitol lacks robust data in MDR models, limiting its utility in resistant cancers compared to this compound.

Negative Correlations: The strong negative correlation (PCC = -0.512) between this compound and N,N-dibenzyl daunomycin underscores mechanistic divergence. While daunomycin inhibits topoisomerase II, this compound’s DNA crosslinking activity operates independently, making it effective in tumors resistant to topoisomerase-targeting therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.